Methyl 2-cyano-3-(dimethylamino)acrylate Methyl 2-cyano-3-(dimethylamino)acrylate Methyl 2-cyano-3-(dimethylamino)acrylate is an enamine and an enone.
Brand Name: Vulcanchem
CAS No.: 1187-27-5
VCID: VC20947818
InChI: InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+
SMILES: CN(C)C=C(C#N)C(=O)OC
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Methyl 2-cyano-3-(dimethylamino)acrylate

CAS No.: 1187-27-5

Cat. No.: VC20947818

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyano-3-(dimethylamino)acrylate - 1187-27-5

Specification

CAS No. 1187-27-5
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Standard InChI InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+
Standard InChI Key HWBIEDPFULRCDP-AATRIKPKSA-N
Isomeric SMILES CN(C)/C=C(/C#N)\C(=O)OC
SMILES CN(C)C=C(C#N)C(=O)OC
Canonical SMILES CN(C)C=C(C#N)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 2-cyano-3-(dimethylamino)acrylate is an organic compound classified as both an enamine and an enone due to its distinctive structural features. It belongs to the category of acrylates, specifically being a cyanoacrylate derivative that incorporates a dimethylamino group, a cyano group, and a methyl ester functionality within its structure. The compound possesses a carbon-carbon double bond with the cyano and methyl ester groups on one carbon and the dimethylamino group on the other, creating a conjugated system with unique electronic properties.
The basic chemical characteristics of this compound are summarized in the table below:
Table 1: Physicochemical Properties of Methyl 2-cyano-3-(dimethylamino)acrylate

PropertyValue
CAS Number1187-27-5
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
IUPAC Namemethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Standard InChIInChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+
Standard InChIKeyHWBIEDPFULRCDP-AATRIKPKSA-N
Isomeric SMILESCN(C)/C=C(/C#N)\C(=O)OC
Solubility23.1 μg/mL
The compound predominantly exists in the E-configuration (trans) with respect to the carbon-carbon double bond, as indicated by its standard InChI notation. This stereochemical arrangement influences its reactivity profile and applications in various chemical processes.

Chemical Reactivity

The electronic structure of methyl 2-cyano-3-(dimethylamino)acrylate features both electron-donating (dimethylamino) and electron-withdrawing (cyano and ester) groups, creating a push-pull system across the carbon-carbon double bond. This electronic arrangement results in a polarized double bond with unique reactivity characteristics.
Key aspects of its chemical reactivity include:

  • Michael acceptor capability: The electron-deficient double bond can participate in conjugate addition reactions with various nucleophiles

  • Condensation reactions: The compound can undergo further condensation reactions through its reactive functional groups

  • Cycloaddition potential: The polarized double bond can participate in various cycloaddition reactions, leading to cyclic products
    These reactivity features make methyl 2-cyano-3-(dimethylamino)acrylate a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures.

Applications in Various Fields

Polymer Science

In polymer chemistry, methyl 2-cyano-3-(dimethylamino)acrylate serves as a significant monomer or modifier in polymerization processes. The acrylate functionality enables participation in radical polymerization reactions, while the cyano and dimethylamino groups can impart specific properties to the resulting polymers, such as enhanced thermal stability, adhesion characteristics, or specific functionalities for targeted applications.

Organic Synthesis

As a versatile building block in organic synthesis, methyl 2-cyano-3-(dimethylamino)acrylate offers multiple reactive sites for diverse transformations leading to complex molecules. Its utility in synthesizing heterocyclic compounds and other structurally complex molecules makes it valuable in creating libraries of compounds for various applications, including drug discovery and materials science.

Pharmaceutical Applications

The compound exhibits promising antimicrobial properties against certain bacteria, as demonstrated through minimum inhibitory concentration (MIC) studies. This biological activity suggests potential applications in developing new antimicrobial agents, particularly relevant in addressing the growing challenge of antibiotic resistance. The structural features of methyl 2-cyano-3-(dimethylamino)acrylate provide a versatile scaffold that can be modified to enhance biological activity or improve pharmacokinetic properties.

Agrochemical Applications

Beyond pharmaceutical applications, methyl 2-cyano-3-(dimethylamino)acrylate and its derivatives may find applications in agrochemical development. The compound's structural features could serve as starting points for developing agricultural chemicals with specific activities, such as fungicides, herbicides, or plant growth regulators.

Comparative Analysis with Related Compounds

Comparison with Ethyl Homolog

Ethyl 2-cyano-3-(dimethylamino)acrylate represents the ethyl ester homolog of methyl 2-cyano-3-(dimethylamino)acrylate. With the molecular formula C₈H₁₂N₂O₂, it differs from the methyl derivative by one methylene group . This subtle structural difference impacts several physicochemical properties:
Table 2: Comparison Between Methyl and Ethyl 2-cyano-3-(dimethylamino)acrylate

PropertyMethyl DerivativeEthyl Derivative
Molecular FormulaC₇H₁₀N₂O₂C₈H₁₂N₂O₂
Molecular Weight154.17 g/mol168.20 g/mol
LipophilicityLowerHigher
Hydrolysis RateTypically fasterTypically slower
The ethyl homolog generally exhibits increased lipophilicity, potentially affecting solubility characteristics and membrane permeability in biological systems. Additionally, ethyl esters typically show different hydrolysis rates compared to methyl esters, which can influence their behavior in various applications, particularly in pharmaceutical and agrochemical contexts.

Comparison with Phenyl Derivatives

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate represents a structural variant where the dimethylamino group is attached to a phenyl ring rather than directly to the double bond . This structural modification significantly alters the electronic properties and reactivity of the compound:
Table 3: Comparison with Phenyl Derivative

PropertyMethyl 2-cyano-3-(dimethylamino)acrylateEthyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate
Molecular FormulaC₇H₁₀N₂O₂C₁₄H₁₆N₂O₂
Molecular Weight154.17 g/mol244.29 g/mol
ConjugationLess extendedMore extended (includes phenyl ring)
UV-Visible AbsorptionShorter wavelengthLonger wavelength (due to extended conjugation)
The phenyl derivative features an extended π-conjugated system, which influences its spectroscopic properties, reactivity, and potential applications in materials science and photochemistry.

Current Research Trends and Future Directions

Current research involving methyl 2-cyano-3-(dimethylamino)acrylate focuses on several promising areas:

Novel Synthetic Methodologies

Researchers are exploring more efficient and environmentally friendly methods for synthesizing methyl 2-cyano-3-(dimethylamino)acrylate and its derivatives. These efforts aim to reduce waste, energy consumption, and the use of hazardous reagents, aligning with the principles of green chemistry and sustainable synthesis.

Structure-Activity Relationship Studies

The antimicrobial properties exhibited by methyl 2-cyano-3-(dimethylamino)acrylate provide a foundation for structure-activity relationship studies. By systematically modifying the structure and evaluating biological activity, researchers can identify key structural features responsible for antimicrobial efficacy and develop more potent derivatives with improved selectivity profiles.

Materials Science Applications

The unique electronic properties of methyl 2-cyano-3-(dimethylamino)acrylate make it interesting for applications in materials science, particularly in the development of functional materials with specific optical, electronic, or mechanical properties. Research in this area may lead to new materials for various technological applications, including sensors, electronic devices, and advanced polymeric materials.

Catalysis Applications

Compounds containing cyano and dimethylamino functionalities can serve as ligands in catalytic systems. Research may explore the potential of methyl 2-cyano-3-(dimethylamino)acrylate or its derivatives as ligands in various catalytic transformations, potentially enabling new or more efficient synthetic pathways in organic chemistry and materials production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator